molecular formula C11H16N2O B1468030 1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1342291-36-4

1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1468030
CAS No.: 1342291-36-4
M. Wt: 192.26 g/mol
InChI Key: TVZKVVXKJMOHHX-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry of pyrazole derivatives, including 1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde, is crucial in the synthesis of heterocyclic compounds due to their reactivity and utility as building blocks. These compounds are instrumental in creating a variety of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, offering mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors. The unique reactivity of these derivatives underlines their significance in the synthesis of various classes of heterocyclic compounds and dyes, suggesting potential for innovative transformations in future research (Gomaa & Ali, 2020).

Biological Activities and Applications

Pyrazole derivatives, including this compound, have shown promising biological activities, being integral to pharmaceutical and agrochemical applications. These compounds are synthesized through various methods and have been found to exhibit significant antimicrobial, antifungal, antiviral, and antioxidant properties. This versatility underscores the potential of pyrazole derivatives in developing new therapeutic agents, highlighting their role in ongoing research into novel anticancer, antimicrobial, and herbicidal compounds (Sheetal et al., 2018).

Pharmacological Importance

The pharmacological importance of pyrazole derivatives is evident in their extensive use across various medicinal applications. These compounds serve as critical scaffolds for the development of drugs targeting diverse health conditions, including cancer, inflammation, microbial infections, and more. The exploration of pyrazole derivatives has led to the identification of compounds with potent biological effects, indicating a rich avenue for future drug development and therapeutic innovations. The ongoing research into the synthetic strategies and biological activities of pyrazole derivatives emphasizes their potential in contributing to the advancement of medicinal chemistry and pharmaceutical sciences (Pushkar Kumar Ray et al., 2022).

Properties

IUPAC Name

1-(cyclohexylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h6,8-10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZKVVXKJMOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.